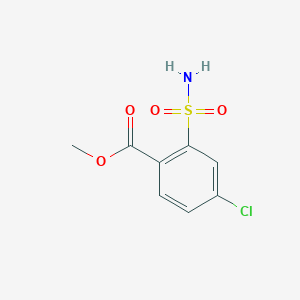

Methyl 4-chloro-2-sulfamoylbenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-chloro-2-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXAMHXQOPJCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14065-45-3 | |

| Record name | methyl 4-chloro-2-sulfamoylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Chloro 2 Sulfamoylbenzoate

Retrosynthetic Disconnections and Precursor Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For Methyl 4-chloro-2-sulfamoylbenzoate, the primary disconnections reveal several potential starting materials.

The most logical disconnections are at the ester and the sulfonamide functional groups.

Ester Disconnection: A C-O disconnection of the methyl ester group points to 4-chloro-2-sulfamoylbenzoic acid as the immediate precursor, which would be esterified using methanol (B129727). ontosight.ai

Sulfonamide Disconnection: A C-S disconnection at the sulfamoyl group suggests a precursor like Methyl 4-chloro-2-(chlorosulfonyl)benzoate . sigmaaldrich.com This intermediate can be formed from an amino group via a Sandmeyer-type reaction.

Aromatic Substitution Disconnection: Disconnecting the chloro and sulfamoyl groups from the benzene (B151609) ring leads back to even simpler precursors, though this often involves multi-step pathways to control regiochemistry.

A key synthetic strategy starts with 4-chloro-2-aminobenzoic acid . google.com This approach involves esterification of the carboxylic acid, followed by transformation of the amino group into the sulfamoyl group. The amino group is first converted into a diazonium salt, which is then reacted to form a sulfonyl chloride (Sandmeyer reaction), followed by amination to yield the final sulfamoyl group. google.com

Another retrosynthetic approach begins with a di-halogenated precursor, such as methyl 2,4-dichloro-5-sulfamoyl-benzoate . nih.gov In this case, the synthesis involves the selective substitution of one of the chlorine atoms.

The following table summarizes the key precursors identified through retrosynthetic analysis and their corresponding synthetic strategies.

| Precursor Name | Corresponding Synthetic Strategy |

| 4-chloro-2-sulfamoylbenzoic acid | Direct esterification with methanol. ontosight.ai |

| Methyl 4-chloro-2-(chlorosulfonyl)benzoate | Amination to form the sulfamoyl group. google.com |

| 4-chloro-2-aminobenzoic acid | Esterification, diazotization, Sandmeyer reaction, and amination. google.com |

| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | Nucleophilic aromatic substitution of the 2-chloro group. nih.gov |

**2.2. Established Synthetic Routes and Mechanistic Considerations

Established routes for synthesizing this compound primarily involve the sequential introduction of the required functional groups onto a benzene ring.

The construction of the 4-chloro-2-sulfamoyl aromatic core often begins with simpler chlorinated aromatic compounds. A foundational process is the chlorosulfonation of chlorobenzene (B131634). Reacting chlorobenzene with chlorosulfonic acid can introduce a sulfonyl chloride group onto the ring. However, this reaction typically yields a mixture of isomers, with the primary product being 4-chlorobenzenesulfonyl chloride. Achieving the specific 2-sulfonyl chloride, 4-chloro substitution pattern required for the target molecule through direct sulfonation is challenging due to the directing effects of the chloro group.

A more precise and commonly employed strategy avoids direct sulfonation and instead utilizes a Sandmeyer reaction on an amino-substituted precursor. For instance, a route starting with 4-chloro-2-aminobenzoic acid involves its esterification, followed by diazotization of the amino group with nitrous acid. The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper catalyst to yield methyl 4-chloro-2-(chlorosulfonyl)benzoate. google.com This intermediate is then reacted with ammonia (B1221849) to furnish the sulfamoyl group, yielding the final product. This multi-step pathway provides excellent regiochemical control.

The final step in many synthetic sequences is the formation of the methyl ester.

From 4-chloro-2-sulfamoylbenzoic acid: The most direct method is the Fischer esterification of 4-chloro-2-sulfamoylbenzoic acid. ontosight.ai This involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.com The reaction is an equilibrium process, and the use of excess methanol helps to drive it towards the product.

From an Acid Chloride: An alternative pathway involves the conversion of the carboxylic acid group to a more reactive acyl chloride. For example, 2-sulfobenzoic anhydride (B1165640) can be treated with a chlorinating agent like thionyl chloride or phosphorus pentachloride to form 2-chlorosulfonylbenzoyl chloride. google.com This intermediate is then reacted with methanol. The high reactivity of the acyl chloride allows the reaction to proceed under milder conditions and without the need for an acid catalyst, often providing a higher yield of the ester. This is then followed by amination of the sulfonyl chloride group to give the desired product. google.com

A patent describes a synthetic method starting from 4-chloro-2-aminobenzoic acid, where the esterification is performed as the initial step before the transformation of the amino group. google.com This highlights the flexibility in the sequence of synthetic steps.

Innovative and Sustainable Synthetic Approaches

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of this compound and related compounds.

Modern catalysis offers significant advantages over traditional stoichiometric reagents, including increased efficiency, milder reaction conditions, and improved sustainability.

In the context of the esterification step, solid acid catalysts have emerged as a highly effective and reusable alternative to corrosive mineral acids like sulfuric acid. mdpi.com A study on the synthesis of various methyl benzoates demonstrated the high efficacy of a zirconium/titanium (Zr/Ti) solid acid catalyst. mdpi.com This type of catalyst functions as a solid superacid and can be easily recovered from the reaction mixture by filtration and reused multiple times, significantly reducing waste. mdpi.com Such catalysts can be applied to the esterification of 4-chloro-2-sulfamoylbenzoic acid with methanol, offering a greener route to the final product.

Furthermore, catalytic systems have been developed for other key transformations. For the introduction of sulfamoyl groups, copper catalysts have been shown to be effective. For example, the synthesis of a related compound, methyl 2-methoxy-5-sulfamoylbenzoate, was achieved using a cuprous bromide catalyst to facilitate the reaction between a chloro-precursor and an aminosulfinic acid salt. google.com This suggests the potential for similar catalytic approaches in the synthesis of this compound, potentially replacing harsher, traditional methods.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several aspects of the synthesis of this compound can be improved through these principles.

Catalysis: The use of recoverable solid acid catalysts for esterification, as described above, is a prime example of green chemistry. mdpi.com It replaces corrosive, single-use acids, minimizes waste, and simplifies purification.

Atom Economy: Synthetic routes that proceed with high yield and selectivity, such as well-designed catalytic processes, improve atom economy by ensuring that more of the atoms from the reactants are incorporated into the final product.

Safer Solvents and Reagents: Moving away from hazardous chlorinating agents like thionyl chloride and phosphorus pentachloride google.com towards catalytic routes represents a shift towards safer chemical practices. The use of milder reaction conditions, as enabled by catalysis, also contributes to a safer and more energy-efficient process. google.com

By integrating these innovative and catalytic methods, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally benign.

Comparative Analysis of Synthetic Efficiency, Yields, and Selectivity

The primary and most documented route for synthesizing this compound involves the transformation of 4-chloro-2-aminobenzoic acid through a key intermediate, methyl 4-chloro-2-(chlorosulfonyl)benzoate. An alternative, more direct approach can be inferred from modern cross-coupling methodologies used for analogous compounds, providing a basis for comparison in terms of synthetic efficiency.

Route 1: Multi-step Synthesis via Diazotization and Chlorosulfonylation

This classical approach begins with 4-chloro-2-aminobenzoic acid and proceeds through three main stages:

Esterification: The starting material, 4-chloro-2-aminobenzoic acid, is first converted to its methyl ester, methyl 4-chloro-2-aminobenzoate. This is typically achieved by reaction with methanol in the presence of an acid catalyst, such as thionyl chloride.

Diazotization and Sandmeyer Reaction: The resulting amino ester undergoes diazotization, followed by a Sandmeyer-type reaction. In this step, the amino group is transformed into a chlorosulfonyl group (-SO₂Cl), yielding the crucial intermediate, methyl 4-chloro-2-(chlorosulfonyl)benzoate.

Amination/Ammonolysis: The final step involves the reaction of the chlorosulfonyl intermediate with an amine. To produce this compound, this reaction is carried out with ammonia (ammonolysis).

Route 2: Potential Direct Sulfamoylation via Catalytic Cross-Coupling

A more modern and potentially more efficient alternative can be proposed based on synthesis methods for structurally similar compounds. For instance, a patented method for producing methyl 2-methoxy-5-sulfamoylbenzoate utilizes a direct conversion of a chloro-aromatic compound. google.com This process involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate in the presence of a copper catalyst. google.com

This catalytic approach offers a significantly shorter synthetic route. If applicable to the synthesis of this compound, it would involve the direct reaction of a suitable precursor like methyl 2,4-dichlorobenzoate (B1228512) with sodium aminosulfinate. This would bypass the multi-step process of diazotization and chlorosulfonylation.

The reported yields for the synthesis of the analogous methyl 2-methoxy-5-sulfamoylbenzoate are notably high, ranging from 94.5% to 96.55% under optimized conditions using a cuprous bromide or cuprous chloride catalyst in a solvent such as tetrahydrofuran (B95107) (THF). google.com

Comparative Tables

The following tables provide a comparative overview of the two synthetic strategies based on available data for the target compound or its close analogs.

Table 1: Yield Comparison of Synthetic Routes

| Synthetic Route | Key Transformation | Reported Yield (Analogous Product) | Number of Steps (from key intermediate) |

|---|---|---|---|

| Route 1 | Ammonolysis of methyl 4-chloro-2-(chlorosulfonyl)benzoate | ~64% (for N-substituted analog) google.com | 1 |

| Route 2 | Direct catalytic sulfamoylation of a chloro-benzoate | 94-96% (for methoxy (B1213986) analog) google.com | 1 |

Table 2: Efficiency and Selectivity Analysis

| Parameter | Route 1 (Multi-step) | Route 2 (Potential Direct Method) |

|---|---|---|

| Synthetic Efficiency | Longer pathway, involving multiple distinct reactions (esterification, diazotization, sulfonylation, amination). google.com | Potentially much shorter, one-pot conversion from a chloro-precursor. google.com |

| Selectivity | The Sandmeyer reaction is generally selective for the conversion of the diazonium salt. The final amination occurs selectively at the highly reactive sulfonyl chloride group. | The selectivity would depend on the relative reactivity of the chlorine atoms on the benzene ring. For a precursor like methyl 2,4-dichlorobenzoate, regioselectivity could be a challenge, potentially leading to a mixture of isomers. |

| Reagent & Waste | Utilizes reagents like sodium nitrite (B80452) and thionyl chloride, which can generate significant waste streams. | Employs a catalytic amount of copper and a stoichiometric amount of sodium aminosulfinate, potentially leading to a more environmentally benign process. google.com |

Chemical Transformations and Derivatization of Methyl 4 Chloro 2 Sulfamoylbenzoate

Reactivity of the Methyl Ester Moiety

The methyl ester group in Methyl 4-chloro-2-sulfamoylbenzoate is a primary site for nucleophilic acyl substitution, enabling its conversion into a variety of other functional groups, most notably carboxylic acids, other esters, amides, and alcohols.

Hydrolysis and Transesterification Reactions

Hydrolysis: The saponification of the methyl ester to its corresponding carboxylic acid, 4-chloro-2-sulfamoylbenzoic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by heating the ester under reflux with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) in a co-solvent such as methanol (B129727). chemspider.com The reaction proceeds through a nucleophilic attack of the hydroxide ion on the ester carbonyl, followed by the elimination of methanol. Subsequent acidification of the reaction mixture yields the carboxylic acid. chemspider.com The conversion of ester derivatives of 5-sulfamoyl-benzoic acids to the parent carboxylic acid is a crucial step in the synthesis of various pharmacologically active compounds, including the diuretic Furosemide (B1674285). google.com A similar hydrolysis step is also employed in the synthesis of intermediates for other drugs like Tolvaptan, where a methyl benzoate (B1203000) derivative is hydrolyzed using a basic catalyst in an aqueous methanol solution. google.com

Transesterification: While specific examples for this compound are not extensively detailed in the literature, the methyl ester can undergo transesterification. This process involves reacting the ester with a different alcohol in the presence of an acid or base catalyst to produce a new ester. This reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol or by removing the methanol by-product.

Reduction and Amidation Reactions

Reduction: The methyl ester can be reduced to the corresponding primary alcohol, (4-chloro-2-sulfamoylphenyl)methanol. Various reducing agents can accomplish this transformation. A common and effective method for the reduction of aromatic methyl esters is the use of sodium borohydride (B1222165) (NaBH₄) in methanol, typically by refluxing in a solvent like tetrahydrofuran (B95107) (THF), which yields the alcohol in good yields. researchgate.net While sodium borohydride is generally selective for esters in the presence of less reactive groups, more powerful and less selective reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. harvard.edu However, LiAlH₄ will also reduce other functional groups present in the molecule if not carefully controlled. harvard.edu For more selective reductions, especially to an aldehyde, specialized reagents and conditions are required. researchgate.net

Amidation: The direct conversion of the methyl ester to an amide, a process known as aminolysis, can be achieved by reacting it with a primary or secondary amine. This reaction is often slower than hydrolysis and may require heating or catalysis. Heterogeneous catalysts, such as niobium(V) oxide (Nb₂O₅), have been shown to be effective in promoting the direct amidation of methyl benzoate with various amines under solvent-free conditions. researchgate.net This method is applicable to a wide range of esters and amines. researchgate.net

Reactions Involving the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore and offers a site for various functionalization reactions, primarily at the nitrogen atom.

N-Functionalization: Alkylation, Acylation, and Sulfonylation

N-Alkylation: The acidic protons on the sulfonamide nitrogen allow for deprotonation followed by alkylation. A variety of catalytic systems have been developed for the N-alkylation of sulfonamides. Manganese-catalyzed reactions using alcohols as alkylating agents provide an efficient route to mono-N-alkylated sulfonamides. acs.org Similarly, water-soluble iridium complexes can catalyze the N-alkylation of sulfonamides with alcohols in aqueous media. rsc.org More traditional methods involve the use of alkyl halides in the presence of a base or a Lewis acid catalyst like FeCl₃ or ZnCl₂. dnu.dp.uaorganic-chemistry.org

N-Acylation: The sulfonamide nitrogen can be acylated using acylating agents such as acyl chlorides or N-acylbenzotriazoles in the presence of a base. researchgate.net For instance, the reaction of methyl 4-amino-2-sulfamoylbenzoate with 4-methylbenzoyl chloride in THF results in the N-acylated product. nih.gov This highlights the reactivity of the sulfamoyl group, although in this case, the amino group is more nucleophilic. The N-acylation of the sulfamoyl group itself is a key step in creating a diverse range of derivatives.

N-Sulfonylation: While less common, the sulfonamide nitrogen can also be sulfonylated by reacting it with a sulfonyl chloride in the presence of a base. This results in the formation of a di-sulfonated product.

Transformations at the Sulfonamide Nitrogen

The sulfonamide group is integral to the synthesis of many important molecules. For example, in the synthesis of certain therapeutic agents, a key step involves the reaction of a sulfonyl chloride intermediate, such as methyl 4-chloro-2-(chlorosulfonyl)benzoate, with an amine. A Chinese patent describes the condensation of this intermediate with N-methylaniline to yield methyl 4-chloro-2-(N-methyl-N-phenylsulfamoyl)benzoate, an important intermediate. google.com Furthermore, the synthesis of various furosemide derivatives involves transformations of the N-substituted sulfamoyl group into various heterocyclic systems. researchgate.netresearchgate.net These transformations underscore the versatility of the sulfonamide nitrogen in constructing complex molecular architectures.

Reactivity of the Chloro Substituent

The chlorine atom attached to the aromatic ring is subject to nucleophilic aromatic substitution (SₙAr), particularly due to the activating effect of the electron-withdrawing sulfamoyl and ester groups. The position of the chloro group (para to the sulfamoyl group and meta to the ester) influences its reactivity.

Research on the related compound, methyl 2,4-dichloro-5-sulfamoyl-benzoate, provides significant insight into the reactivity of the chloro substituent. nih.gov In reactions with thiols, nucleophilic substitution occurs preferentially at the chlorine atom in the para-position relative to the strongly activating sulfonamide group. nih.gov The reaction of methyl 2,4-dichloro-5-sulfamoyl-benzoate with various thiols in the presence of a base like triethylamine (B128534) demonstrates this regioselectivity. nih.gov

The following table summarizes the regioselectivity of the reaction with different thiols:

| Nucleophile (Thiol) | Solvent | Main Product |

| Phenylthiol | Methanol | 4-substituted |

| Naphthalene-1-thiol | Methanol | 4-substituted |

| Cyclohexanethiol | DMSO | 2-substituted |

| Dodecylthiol | DMSO | 4-substituted (only) |

Table based on data from a study on methyl 2,4-dihalo-5-sulfamoyl-benzoates. nih.gov

Furthermore, the synthesis of Furosemide often involves the displacement of a halogen at the 2-position (relative to the carboxylic acid) by furfurylamine (B118560). google.comnih.gov In one patented process, a fluoro group at this position on 4-chloro-5-sulfamoylbenzoic acid is displaced by furfurylamine in a condensation reaction. google.com This serves as a strong analogy for the potential reactivity of the chloro group in this compound, suggesting it can also be displaced by suitable nucleophiles under appropriate conditions, leading to a wide array of 2-substituted derivatives.

Nucleophilic Aromatic Substitution Pathways

The chloro group of this compound and its analogs is susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily disrupted and restored upon the expulsion of the chloride leaving group. The presence of strong electron-withdrawing groups, such as the sulfamoyl group on the target molecule, is crucial for stabilizing this anionic intermediate and facilitating the reaction. nih.govnih.gov

Research on the closely related methyl 2,4-dihalo-5-sulfamoyl-benzoates provides significant insight into the regioselectivity of these substitution reactions. nih.gov The position of nucleophilic attack is influenced by both the nature of the nucleophile and the reaction conditions.

Influence of Nucleophile: In reactions with various sulfur-based nucleophiles (thiols), the reactivity and the resulting product distribution vary. Aromatic thiols, such as phenylthiol and naphthylthiol, tend to favor substitution at the 2-position (ortho to the ester), whereas aliphatic thiols predominantly lead to substitution at the 4-position (para to the ester). nih.gov For example, with a bulky nucleophile like dodecylthiol, only the 4-substituted product is observed. nih.gov

Influence of Solvent: The choice of solvent can also direct the outcome. For instance, replacing a polar protic solvent like methanol with a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) has been shown to favor the formation of the ortho-substituted product when reacting dihalobenzamides with cyclohexanethiol. nih.gov

These findings suggest that the chlorine atom at the 4-position of this compound can be selectively replaced by a range of nucleophiles, including amines, alkoxides, and thiols, to generate a library of substituted benzoate derivatives. researchgate.netnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond in this compound can be functionalized through various palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, appropriate selection of catalysts and ligands enables these powerful C-C and C-N bond-forming transformations. wikipedia.org

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly effective for forming biaryl structures. iaea.org The use of nickel catalysts has also proven effective for the Suzuki-Miyaura coupling of related phenolic derivatives like aryl sulfamates, highlighting the potential for such transformations on this scaffold. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine. This pathway is instrumental in synthesizing N-aryl compounds. Selective amination has been demonstrated on substrates containing multiple halogen sites, such as 6-bromo-2-chloroquinoline, indicating that controlled functionalization is achievable. nih.gov

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling can be employed, which pairs the aryl chloride with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This method has been successfully applied to other chloro-substituted heterocyclic systems, like 4-chloroquinazolines, to produce 4-alkynyl derivatives. researchgate.net

Multi-Component Reactions and Sequential Transformations

This compound is an ideal substrate for sequential transformations, where the initial product of a reaction is used in a subsequent step to build molecular complexity.

A clear example of a sequential transformation involves an initial nucleophilic aromatic substitution followed by an oxidation step. nih.gov

Nucleophilic Substitution: A thiol, such as cyclohexanethiol, displaces the chloride at the 4-position of a related dihalo-sulfamoylbenzoate to yield a methyl 4-(alkylsulfanyl)-2-chloro-5-sulfamoylbenzoate derivative. nih.gov

Oxidation: The resulting sulfanyl (B85325) group (-S-) can then be oxidized to a more electron-withdrawing sulfonyl group (-SO₂-). This oxidation is typically carried out using an oxidizing agent like peracetic acid, which can be generated in situ from hydrogen peroxide and acetic acid. nih.gov

This two-step sequence effectively transforms the starting material into a new scaffold with a different electronic and steric profile, demonstrating how sequential reactions can be used to systematically modify the core structure.

Synthesis of Novel Analogues and Scaffolds from this compound

The chemical tractability of this compound and its precursors makes it a valuable starting point for the synthesis of novel, biologically active molecules. By strategically modifying the benzene (B151609) ring through the reactions described above, researchers can generate libraries of analogues for screening purposes.

A prominent example is the synthesis of a series of methyl halo 2- and 4-substituted-5-sulfamoyl-benzoates designed as selective inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. nih.gov Starting from methyl 2,4-dichloro-5-sulfamoyl-benzoate, a series of analogues were synthesized via nucleophilic aromatic substitution with different thiols. The resulting products, which are structural analogues of derivatives of this compound, showed high affinity and selectivity for the target enzyme. nih.gov

The table below details some of the novel analogues synthesized from a closely related precursor, methyl 2,4-dichloro-5-sulfamoyl-benzoate, highlighting the structural diversity that can be achieved.

| Starting Material | Nucleophile | Product |

| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | Cyclohexanethiol | Methyl 2-chloro-4-(cyclohexylsulfanyl)-5-sulfamoylbenzoate |

| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | Phenylthiol | Mixture of 2- and 4-substituted isomers |

| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | Naphthalene-1-thiol | Methyl 2-chloro-4-(naphthalen-1-ylthio)-5-sulfamoylbenzoate |

| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | Benzylthiol | Methyl 4-(benzylthio)-2-chloro-5-sulfamoylbenzoate |

Table based on synthetic pathways described in research on substituted 5-sulfamoyl-benzoates. nih.gov

Furthermore, related 4-chloro-2-mercaptobenzenesulfonamide structures have been derivatized to produce novel compounds with promising in vitro antibacterial activity against several Gram-positive bacteria strains. uni.lu These examples underscore the utility of the methyl 4-chloro-sulfamoylbenzoate scaffold in medicinal chemistry for the development of new therapeutic agents.

Mechanistic Investigations and Structure Reactivity Relationships of Methyl 4 Chloro 2 Sulfamoylbenzoate Derivatives

Kinetic and Thermodynamic Parameters of Key Reactions

Detailed kinetic and thermodynamic data for the specific reactions of Methyl 4-chloro-2-sulfamoylbenzoate are not extensively documented in publicly available literature. However, insights can be drawn from studies on structurally similar compounds, such as methyl 2,4-dichloro-3,5-dinitrobenzoate. The investigation of the nucleophilic substitution reactions of this compound with various secondary cyclic amines (piperidine, piperazine, morpholine, and thiomorpholine) in different solvents provides a framework for understanding the types of parameters that are crucial for characterizing the reactivity of this compound.

In a study on methyl 2,4-dichloro-3,5-dinitrobenzoate, the kinetics of aminodechlorination were determined spectrophotometrically. The reactions were found to follow second-order kinetics, and the rate constants were measured at different temperatures to determine the thermodynamic activation parameters. researchgate.net

Table 1: Second-Order Rate Constants (k₂) for the Reaction of a Methyl Dichlorodinitrobenzoate Derivative with Cyclic Amines at Various Temperatures

This table is based on data for Methyl 2,4-dichloro-3,5-dinitrobenzoate and is intended to be illustrative of the kinetic data for related compounds.

| Amine | Solvent | Temperature (°C) | k₂ (x 10³ M⁻¹s⁻¹) |

|---|---|---|---|

| Piperidine | Methanol (B129727) | 25 | 11.6 |

| 35 | 21.9 | ||

| 45 | 38.9 | ||

| Piperazine | Methanol | 25 | 4.8 |

| 35 | 9.1 | ||

| 45 | 16.2 | ||

| Morpholine | Methanol | 25 | 1.2 |

| 35 | 2.3 | ||

| 45 | 4.1 | ||

| Thiomorpholine | Methanol | 25 | 2.9 |

| 35 | 5.5 | ||

| 45 | 9.8 | ||

| Piperidine | Benzene (B151609) | 25 | 2.5 |

| 35 | 4.7 |

Table 2: Thermodynamic Activation Parameters for the Reaction of a Methyl Dichlorodinitrobenzoate Derivative with Cyclic Amines

This table is based on data for Methyl 2,4-dichloro-3,5-dinitrobenzoate and is intended to be illustrative of the thermodynamic data for related compounds.

| Amine | Solvent | ΔH‡ (kJ/mol) | -ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |

|---|---|---|---|---|

| Piperidine | Methanol | 48.9 | 112.4 | 82.4 |

| Piperazine | Methanol | 50.1 | 110.2 | 82.9 |

| Morpholine | Methanol | 51.3 | 115.1 | 85.6 |

| Thiomorpholine | Methanol | 50.8 | 111.9 | 84.2 |

These tables illustrate that the reaction rates are influenced by the nature of the amine and the solvent. The negative values for the entropy of activation (ΔS‡) are consistent with a bimolecular reaction, suggesting a highly ordered transition state. researchgate.net

Elucidation of Reaction Mechanisms via Intermediate Detection and Trapping

The primary reaction mechanism for compounds like this compound is nucleophilic aromatic substitution (SNÃr). This mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

In the first step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, a chlorine atom), leading to the formation of the tetrahedral Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized across the aromatic ring and is stabilized by electron-withdrawing groups, such as the sulfamoyl (-SO₂NH₂) and nitro (-NO₂) groups. libretexts.orgyoutube.com

The direct detection and characterization of these transient intermediates are often challenging due to their short lifetimes. nih.gov Advanced spectroscopic techniques, such as low-temperature NMR and specialized mass spectrometry methods, can be employed to observe and characterize these elusive species. nih.gov For instance, in related systems, the formation of Meisenheimer complexes has been confirmed through such analytical methods. libretexts.org

Correlation of Molecular Structure with Reactivity Profiles

The reactivity of this compound derivatives in nucleophilic aromatic substitution reactions is intrinsically linked to their molecular structure. The presence and position of substituents on the benzene ring play a critical role in determining the rate and regioselectivity of the reaction.

Electron-withdrawing groups, particularly those at positions ortho and para to the leaving group, enhance the reactivity of the aromatic ring towards nucleophilic attack. libretexts.orgyoutube.com This is because these groups stabilize the negatively charged Meisenheimer intermediate through resonance and/or inductive effects. In this compound, the sulfamoyl group at the 2-position and the chloro group at the 4-position both influence the electron density of the aromatic ring.

Studies on related compounds have shown that the nature of the nucleophile also significantly impacts reactivity. For example, in the reaction of methyl 2,4-dihalo-5-sulfamoyl-benzoates with thiols, the reactivity of the thiols was found to decrease in the order: phenyl ≥ naphthyl > benzyl (B1604629) ≥ ethylphenyl > cyclohexyl ≥ cyclododecyl. nih.gov This trend highlights the influence of the nucleophile's structure on the reaction kinetics.

Steric and Electronic Effects on Reaction Pathways

Both steric and electronic effects exert considerable influence on the reaction pathways of this compound derivatives.

Electronic Effects: The electronic nature of the substituents governs the susceptibility of the aromatic ring to nucleophilic attack. The sulfamoyl group (-SO₂NH₂) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. The chlorine atom also contributes to the electron-deficient nature of the ring through its inductive effect. The combined electronic influence of these groups makes the aromatic ring of this compound a suitable substrate for SNAr reactions.

Steric Effects: Steric hindrance can affect the rate of reaction by impeding the approach of the nucleophile to the reaction center. In the case of substituted derivatives of this compound, bulky substituents near the site of reaction can slow down the rate of nucleophilic attack.

The regioselectivity of nucleophilic substitution on di-substituted benzenes is also a consequence of these effects. In methyl 2,4-dihalo-5-sulfamoyl-benzoates, the position of substitution by thiols was found to be dependent on the nature of the thiol. Aromatic thiols predominantly led to the substitution of the halogen at the 2-position, while aliphatic thiols favored substitution at the 4-position. With a very bulky nucleophile like dodecylthiol, only the 4-substituted product was observed, indicating a strong steric influence on the reaction's regiochemistry. nih.gov The choice of solvent can also alter the regioselectivity, as observed in the switch from methanol to DMSO, which favored the formation of the ortho-substituted product. nih.gov

Computational Chemistry and Theoretical Studies of Methyl 4 Chloro 2 Sulfamoylbenzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and energy levels within a molecule. For Methyl 4-chloro-2-sulfamoylbenzoate, these calculations can elucidate the influence of its substituent groups—the chloro, sulfamoyl, and methyl ester moieties—on the electronic environment of the benzene (B151609) ring.

While specific, detailed quantum chemical studies exclusively focused on this compound are not extensively available in peer-reviewed literature, the methodologies for such analyses are well-established. Studies on closely related compounds, such as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, demonstrate the application of these powerful theoretical tools. sigmaaldrich.combldpharm.comresearchgate.netresearchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized molecular geometry and electronic ground state of a molecule. For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be the first step in a thorough computational analysis. researchgate.netresearchgate.net

This process would yield the most stable three-dimensional arrangement of the atoms by minimizing the total energy of the system. The output provides precise data on bond lengths, bond angles, and dihedral angles. Such calculations on analogous molecules have shown that electron correlation effects are important for accurately predicting bond lengths, especially around the sulfur atom in the sulfonamide group. researchgate.net

Table 1: Representative Geometric Parameters for this compound (Illustrative) Note: The following data is illustrative of the parameters that would be obtained from a DFT calculation. Specific values for this compound are not available in the cited literature.

| Parameter | Atom Connection | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C-Cl | Data not available |

| S=O (1) | Data not available | |

| S=O (2) | Data not available | |

| S-N | Data not available | |

| C=O (ester) | Data not available | |

| Bond Angle | O-S-O | Data not available |

| C-S-N | Data not available | |

| Dihedral Angle | C-C-S-N | Data not available |

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are known as the frontier orbitals, and their properties are fundamental to understanding a molecule's reactivity and electronic transitions. mdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com For this compound, the HOMO is expected to be located primarily on the electron-rich benzene ring and the sulfamoyl group, while the LUMO may be distributed over the electron-withdrawing ester and chloro groups. Analysis of the frontier orbitals for related sulfonamides has been used to explain intramolecular charge transfer interactions. sigmaaldrich.com

Table 2: Frontier Orbital Properties (Illustrative) Note: Specific values for this compound are not available in the cited literature. The table illustrates the type of data generated.

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| ΔE (Gap) | ELUMO - EHOMO | Data not available |

Conformational Analysis and Intramolecular Interactions

The flexibility of this compound arises from the rotation around single bonds, particularly the C-S bond of the sulfamoyl group and the C-C bond of the ester group. Conformational analysis, typically performed using DFT, systematically explores the potential energy surface to identify the most stable conformers.

Prediction of Spectroscopic Properties for Structural Assignment

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. DFT calculations can be used to predict vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra).

For instance, theoretical vibrational analysis involves calculating the harmonic frequencies of all normal modes of vibration. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net The resulting predicted spectrum can be compared with an experimental FT-IR or FT-Raman spectrum to assign specific peaks to the corresponding molecular motions, such as the stretching of the S=O and C=O bonds or the bending of N-H bonds. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can predict the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum by calculating the energies of electronic excitations from the ground state to various excited states. researchgate.net

Table 3: Predicted Spectroscopic Data (Illustrative) Note: Specific values for this compound are not available in the cited literature.

| Spectroscopic Technique | Key Vibration/Transition | Predicted Wavenumber/Wavelength |

|---|---|---|

| FT-IR | S=O asymmetric stretch | Data not available |

| S=O symmetric stretch | Data not available | |

| C=O ester stretch | Data not available | |

| N-H stretch | Data not available | |

| UV-Visible | π → π* transition | Data not available |

In Silico Design Principles for this compound Analogues

The computational data derived for this compound can serve as a foundation for the in silico design of new analogues with tailored properties. The primary sulfonamide group is a well-known zinc-binding group, making this class of compounds interesting as potential enzyme inhibitors, for example, of carbonic anhydrases. chemicalbook.com

In silico design strategies would involve modifying the parent structure and calculating the resulting changes in electronic and steric properties. Key design principles could include:

Substitution on the Benzene Ring: Introducing different substituents in place of the chlorine atom or at other available positions on the ring could modulate the electronic properties (HOMO-LUMO gap) and solubility of the molecule.

Modification of the Sulfamoyl Group: N-alkylation or N-arylation of the sulfamoyl group could introduce new interaction points for receptor binding and alter the hydrogen-bonding capabilities of the molecule.

Alteration of the Ester Group: Replacing the methyl ester with other alkyl or aryl groups could affect the molecule's lipophilicity and steric profile.

By calculating properties such as binding affinity to a target protein through molecular docking simulations, or by predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, computational chemistry can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery and materials science process. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Methyl 4-chloro-2-sulfamoylbenzoate in solution. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity of atoms can be determined.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to each chemically non-equivalent proton. The methyl ester protons (-OCH₃) would appear as a singlet, while the protons on the benzene (B151609) ring would exhibit a more complex pattern due to spin-spin coupling. The two protons of the sulfamoyl group (-SO₂NH₂) would likely appear as a broad singlet, capable of exchanging with deuterium (B1214612) in solvents like D₂O.

The ¹³C NMR spectrum provides information on the carbon framework. It would show separate signals for the methyl carbon, the ester carbonyl carbon, and the six carbons of the aromatic ring, with their chemical shifts influenced by the attached functional groups (chloro, sulfamoyl, and methyl ester).

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.9 | Singlet | -OCH₃ |

| ¹H | ~7.5-8.2 | Multiplet | Aromatic protons |

| ¹H | Broad Singlet | Singlet | -SO₂NH₂ |

| ¹³C | ~53 | -OCH₃ | |

| ¹³C | ~125-145 | Aromatic carbons | |

| ¹³C | ~165 | C=O (Ester) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique used to determine the molecular weight and confirm the molecular formula of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₈H₈ClNO₄S), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its elemental composition. The monoisotopic mass of this compound is 248.98625 Da. uni.lu

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak (M+2) that is approximately one-third the intensity of the molecular ion peak (M), corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope. docbrown.info

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structure. Expected fragmentation pathways for this compound would include the loss of the methoxy (B1213986) group (-OCH₃), the entire methoxycarbonyl group (-COOCH₃), or the sulfamoyl group (-SO₂NH₂).

Table 2: Predicted Mass Spectrometry Data for this compound. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 249.99353 |

| [M+Na]⁺ | 271.97547 |

| [M-H]⁻ | 247.97897 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. slideshare.net The presence of the ester, sulfonamide, and chloro-aromatic moieties in this compound would give rise to a series of characteristic absorption bands in its IR spectrum.

Key expected vibrations include N-H stretching from the sulfonamide, a strong C=O stretching from the ester, and asymmetric and symmetric S=O stretching from the sulfonamide group. The aromatic ring and the C-Cl bond also produce characteristic signals. nih.govontosight.ai

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3300-3400 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Ester (-COOCH₃) | C=O Stretch | 1720-1740 |

| Aromatic Ring | C=C Bending | 1450-1600 |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1330-1370 |

| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | 1140-1180 |

| Ester (-COOCH₃) | C-O Stretch | 1100-1300 |

| Aryl-Chloride | C-Cl Stretch | 1000-1100 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. A successful single-crystal X-ray diffraction analysis of this compound would provide definitive proof of its structure.

This technique yields highly accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. researchgate.net It also determines the crystal system, space group, and how the molecules are packed within the crystal lattice. researchgate.net While specific crystallographic data for the title compound is not available in the searched literature, analysis of related structures shows that such studies provide unambiguous confirmation of molecular geometry and intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.netnih.gov

Chromatographic Purity Assessment and Separation Techniques (e.g., HPLC, GC) for Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring its synthesis. ontosight.ai High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is well-suited for analyzing non-volatile, polar aromatic compounds like this one.

A typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of water (often with a pH-adjusting acid like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is commonly achieved using a UV detector set to a wavelength where the aromatic system absorbs strongly. The retention time is a characteristic property of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. Gas Chromatography (GC) may also be used, potentially requiring derivatization to increase the compound's volatility.

Table 4: Exemplary HPLC Method for Purity Analysis

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | C18 (Octadecylsilyl), e.g., 250 mm x 4.6 mm, 5 µm particle size. researchgate.net |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | ~1.0 mL/min. researchgate.net |

| Detection | UV-Vis Detector at ~254 nm. researchgate.net |

| Sample Injection Volume | 10-20 µL |

Compound Index

Strategic Applications of Methyl 4 Chloro 2 Sulfamoylbenzoate in Chemical Synthesis

Role as a Versatile Building Block in Complex Organic Synthesis

Methyl 4-chloro-2-sulfamoylbenzoate is a trifunctional compound, and the distinct reactivity of each of its functional groups—the chloro group, the sulfamoyl group, and the methyl ester—positions it as a highly versatile building block in the field of complex organic synthesis. This versatility allows for a programmed, stepwise modification of the molecule, enabling the synthesis of a diverse range of more complex structures.

The reactivity of the functional groups is as follows:

Chloro Group: The chlorine atom attached to the aromatic ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents, such as amino, alkoxy, or cyano groups, by reacting the molecule with appropriate nucleophiles. The reactivity of this group can be influenced by the electronic nature of the other substituents on the ring.

Sulfamoyl Group: The sulfamoyl group (-SO₂NH₂) offers several avenues for chemical modification. The nitrogen atom can be alkylated or acylated to produce N-substituted sulfonamides. Furthermore, the entire sulfamoyl group can be involved in cyclization reactions to form heterocyclic systems. For instance, in related compounds, the sulfonamide nitrogen can act as a nucleophile in intramolecular reactions.

Methyl Ester Group: The methyl ester (-COOCH₃) can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters. This group can also be reduced to a primary alcohol.

The differential reactivity of these groups allows for selective transformations. For example, the ester can be hydrolyzed under basic conditions without affecting the chloro or sulfamoyl groups. Similarly, the sulfamoyl nitrogen can be selectively functionalized. This orthogonality makes this compound a valuable scaffold for building molecular complexity in a controlled manner.

Application in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. kuleuven.be The structural features of this compound make it a promising precursor for the synthesis of various heterocyclic systems.

One of the key applications of related sulfonamides is in the synthesis of fused heterocyclic compounds. For example, derivatives of dibenzo[c,f] nih.govrsc.orgthiazepine, which are structurally related to the antidepressant drug tianeptine, can be synthesized from precursors containing a sulfonamide moiety. google.com In a hypothetical application, the sulfamoyl group of this compound could be used to construct a thiazepine ring.

Furthermore, the combination of the chloro and sulfamoyl groups on the same aromatic ring opens up possibilities for intramolecular cyclization reactions to form novel heterocyclic scaffolds. For instance, by introducing a suitable functional group through substitution of the chlorine atom, a subsequent intramolecular reaction with the sulfamoyl group could lead to the formation of a fused ring system.

The synthesis of various nitrogen-containing heterocycles often relies on building blocks that can undergo cyclization reactions. nih.gov By modifying the functional groups of this compound, it could be transformed into a precursor for a variety of heterocyclic systems, including but not limited to, quinazolines, benzothiazines, and other related structures. The synthesis of a new series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity highlights the utility of related structures in generating biologically active heterocyclic compounds. acs.org

Integration into Materials Science for Functional Molecule Generation

While direct applications of this compound in materials science are not documented, the properties of aromatic sulfonamides suggest its potential utility in this field. Sulfonamide-based polymers have been investigated for their pH-sensitive properties, which could be exploited in the development of "smart" materials for applications such as drug delivery systems or sensors. nih.govgoogle.com The sulfamoyl group in this compound could be incorporated into a polymer backbone, potentially imparting pH-responsiveness to the resulting material.

The presence of a reactive chloro group allows for the grafting of this molecule onto polymer surfaces or its incorporation into polymer chains via polymerization reactions. This could be used to modify the surface properties of materials, for example, to enhance their biocompatibility or to introduce specific functionalities.

Aromatic sulfonamides have also been explored in the context of organic electronics. For instance, sultams (cyclic sulfonamides) have been used in the synthesis of deep-blue emitters for organic light-emitting diodes (OLEDs). wikipedia.org The aromatic core and the polar sulfonamide group of this compound could be a starting point for the design of new functional dyes or electronic materials. The synthesis of fluorinated aryl sulfonimides for solid-state electrolytes from related starting materials further underscores the potential of sulfonamide derivatives in advanced materials. mit.edu

Contribution to the Development of New Synthetic Methodologies

Multifunctional building blocks like this compound can play a significant role in the development of new synthetic methodologies. The presence of three distinct functional groups allows for its use in combinatorial chemistry to generate libraries of diverse compounds for high-throughput screening. nih.govnih.gov By systematically reacting each of the functional groups with a different set of reagents, a large number of unique molecules can be synthesized from a single starting material.

The unique substitution pattern of this molecule could also be exploited to develop novel multi-component or tandem reactions. For example, a reaction sequence could be designed where a nucleophile first displaces the chlorine atom, followed by an intramolecular reaction involving the sulfamoyl group, all in a single pot. Such strategies are highly sought after in modern organic synthesis as they increase efficiency and reduce waste.

The development of new synthetic methods often relies on the availability of versatile starting materials. nih.gov While the full potential of this compound is yet to be explored, its structural features suggest that it could serve as a valuable tool for synthetic chemists looking to develop new and efficient ways to construct complex molecules.

Future Research Directions and Unaddressed Challenges Concerning Methyl 4 Chloro 2 Sulfamoylbenzoate

Exploration of Undiscovered Synthetic Pathways and Reactivity Patterns

The traditional synthesis of sulfonamides often involves multi-step processes that can be inefficient and generate significant waste. acs.orgnih.gov Future research is focused on developing more direct and atom-economical routes.

Novel Synthetic Routes : A significant challenge in sulfonamide synthesis is the reliance on pre-functionalized starting materials and sometimes toxic reagents like sulfonyl chlorides. acs.orgnih.govthieme.de Research into novel, one-pot, three-component reactions, such as the direct aminosulfonylation of aryl halides, is a key area of exploration. acs.org For instance, developing methods that directly couple an aryl source, an amine, and a sulfur dioxide surrogate could dramatically improve efficiency. acs.orgorganic-chemistry.org Recent progress in photoredox and copper catalysis has shown promise in synthesizing sulfonamides from aryl radical precursors, which could be adapted for this specific scaffold. acs.org Another innovative approach is the electrochemical synthesis from non-prefunctionalized arenes, which avoids less atom-economic sulfur dioxide surrogates. kit.edu

Reactivity Patterns : The reactivity of the chloro- and sulfamoyl- substituents on the benzoate (B1203000) ring presents opportunities for selective functionalization. The chloro group is a handle for cross-coupling reactions, while the sulfamoyl group can be a site for further modification. A key challenge is achieving regioselectivity, especially in nucleophilic aromatic substitution reactions on di-halogenated analogs. nih.gov Future work should systematically explore the reactivity of each functional group, mapping out its tolerance for various reaction conditions and developing protocols for selective transformations. This could unlock pathways to novel derivatives that are currently inaccessible.

Development of More Efficient and Selective Catalytic Systems for its Transformations

Catalysis is central to the modern synthesis and modification of complex molecules. For a molecule like Methyl 4-chloro-2-sulfamoylbenzoate, with multiple reactive sites, the development of highly selective catalysts is crucial.

Cross-Coupling Reactions : The chlorine atom on the aromatic ring makes it a suitable substrate for cross-coupling reactions, a cornerstone of modern synthesis. However, aryl chlorides are notoriously less reactive than their bromide or iodide counterparts. researchgate.net A major challenge is the development of robust palladium, nickel, or copper catalyst systems that can efficiently couple aryl chlorides with a wide range of nucleophiles (amines, alcohols, thiols, etc.) under mild conditions and with low catalyst loadings. researchgate.netnih.gov Research into new ligands, such as bidentate P,N ligands, has shown the potential to create highly versatile and active catalysts for these challenging transformations. nih.gov Photosensitized nickel catalysis has also emerged as a powerful method for C-N bond formation with sulfonamides. princeton.edu

Selective Functionalization : A significant hurdle is the selective catalytic functionalization of one site in the presence of others. For example, developing a catalytic system that selectively promotes amination at the C-Cl bond without reacting with the ester or sulfamoyl groups would be highly valuable for late-stage diversification of drug-like molecules. nih.gov The use of earth-abundant metal catalysts, such as iron and copper, is also a desirable goal for creating more sustainable synthetic methods. thieme.de

Below is a table comparing potential catalytic approaches for the transformation of aryl chlorides, which is relevant to the functionalization of this compound.

| Catalytic Approach | Metal | Key Features | Potential Advantages |

| Buchwald-Hartwig Amination | Palladium | Use of specialized phosphine (B1218219) ligands. | Broad substrate scope, high functional group tolerance. nih.gov |

| Photosensitized Catalysis | Nickel | Dual catalytic system with a photosensitizer. | Mild reaction conditions, access to unique reactivity. princeton.edu |

| C-H Amidation | Iron/Copper | Direct coupling of arenes with sulfonamides. | One-pot synthesis, use of earth-abundant metals. thieme.de |

Integration into Advanced Automated Synthesis Platforms

The demand for rapid synthesis and screening of new chemical entities in drug discovery has driven the development of automated synthesis platforms. bohrium.comoxfordglobal.com Integrating the synthesis of this compound and its derivatives into these systems is a key future direction.

Flow Chemistry : Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch synthesis. bohrium.comacs.org Developing robust flow protocols for the synthesis of sulfonamides is an active area of research. kit.eduacs.orgnih.gov A challenge is adapting existing batch chemistries to flow conditions, which requires re-optimization of parameters like temperature, pressure, and reagent stoichiometry. Fully automated flow systems have been developed for creating sulfonamide libraries, demonstrating the feasibility of this approach for high-throughput synthesis. nih.govacs.org

Robotics and Machine Learning : Advanced platforms combine robotics for liquid and solid handling with software for experimental design and data analysis. nih.govresearchgate.netresearchgate.net Integrating the synthesis of this compound would involve creating modular, reliable reaction protocols that can be executed by a robot. nih.gov Furthermore, machine learning algorithms can be used to optimize reaction conditions in real-time or to predict the outcomes of new reactions, accelerating the discovery of novel derivatives and their synthetic routes. bohrium.comresearchgate.net

Computational Refinements for Predictive Modeling of its Reactivity

Computational chemistry provides powerful tools for understanding molecular structure and predicting reactivity, which can guide experimental work. nih.govresearchgate.net

Density Functional Theory (DFT) : DFT calculations can be used to model the electronic structure of this compound, helping to predict which sites are most susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.netnih.gov This can aid in rationalizing observed reactivity and in designing experiments to achieve a desired outcome. For example, DFT can help understand the regioselectivity of substitutions on the aromatic ring. nih.gov

Predictive Modeling Challenges : A significant challenge is the accurate prediction of reaction outcomes in complex systems involving catalysts and solvents. researchgate.net Future refinements in computational methods are needed to better account for these environmental effects. Developing more accurate models for predicting activation energies and transition state geometries will enhance the ability to screen potential reaction pathways in silico. researchgate.net This can save considerable experimental time and resources by focusing efforts on the most promising synthetic routes and catalytic systems. nih.govmdpi.com

Q & A

Q. Table 1: Crystallographic Parameters for a Related Derivative

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 10.23, 12.45, 14.78 |

| R factor | 0.042 |

| C–S bond length (Å) | 1.76 |

| Torsion angle (C–S–N–H) | 172.3° |

How should researchers address discrepancies in biological activity data caused by impurities?

Advanced Research Question

Impurities (e.g., 2-amino-4-chloro-5-sulfamoylbenzoic acid) in this compound batches can skew bioassay results. HPLC-UV (C18 column, 0.1% TFA in acetonitrile/water gradient) detects impurities at levels ≥0.1% . For quantification, use reference standards (e.g., EP Impurity C) and validate methods per ICH guidelines. Contradictions in enzyme inhibition assays may arise from residual solvents (e.g., DMF) or hydrolyzed byproducts; LC-MS or GC-MS is essential for trace analysis .

What computational methods predict the reactivity of the sulfamoyl group in this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electrophilic reactivity of the sulfamoyl group. Studies on analogous compounds show nucleophilic attack at the sulfur atom is favored (activation energy ~25 kcal/mol). Molecular electrostatic potential (MEP) maps highlight electron-deficient regions near the sulfamoyl group, guiding derivatization strategies . For hydrolysis studies, molecular dynamics simulations (AMBER force field) predict solvent accessibility and reaction pathways.

How can researchers optimize purification protocols for high-purity this compound?

Basic Research Question

Column chromatography (silica gel, ethyl acetate/hexane 3:7) effectively removes polar impurities. For scale-up, flash chromatography with automated fraction collectors improves reproducibility. Recrystallization from hot ethanol yields >98% purity (melting point 137–140°C) . Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm with DSC to detect polymorphic forms.

What spectroscopic techniques differentiate this compound from its regioisomers?

Basic Research Question

¹H NMR distinguishes positional isomers: the chloro substituent at C4 causes a deshielded aromatic proton at C6 (δ ~8.1 ppm), while the sulfamoyl group at C2 shifts adjacent protons to δ ~7.4 ppm . IR spectroscopy identifies the sulfonamide N–H stretch at ~3260 cm⁻¹. Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 245.25 (C₈H₇ClNO₄S⁺) .

How do steric and electronic effects influence the sulfamoyl group’s reactivity in cross-coupling reactions?

Advanced Research Question

The sulfamoyl group’s electron-withdrawing nature deactivates the aromatic ring, reducing Suzuki coupling yields. Steric hindrance from the methyl ester further complicates palladium-catalyzed reactions. Optimize using Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos ligand) for C–N bond formation . Substituent effects are quantified via Hammett σₚ constants (σₚ ≈ 0.6 for sulfamoyl), correlating with reaction rates in kinetic studies.

What strategies mitigate hydrolysis of the methyl ester during storage or biological assays?

Basic Research Question

Store the compound under anhydrous conditions (desiccator, argon atmosphere). In aqueous assays, use buffered solutions (pH 6–7) to slow ester hydrolysis. Lyophilization preserves stability for long-term storage. Monitor degradation via HPLC and compare with hydrolyzed reference standards (e.g., 4-chloro-2-sulfamoylbenzoic acid) .

How can researchers validate the sulfamoyl group’s role in biological target binding?

Advanced Research Question

Structure-activity relationship (SAR) studies compare this compound with analogs lacking the sulfamoyl group. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to targets like carbonic anhydrase. X-ray co-crystallography (e.g., PDB ID 3D7Z) reveals hydrogen bonds between the sulfamoyl NH and active-site residues . Mutagenesis studies (e.g., Ala scanning) further validate binding interactions.

What analytical workflows resolve contradictions in metabolic stability data?

Advanced Research Question

Use in vitro microsomal assays (human liver microsomes, NADPH regeneration system) to assess metabolic stability. Conflicting data may arise from cytochrome P450 isoforms (e.g., CYP3A4 vs. CYP2C9). Confirm metabolite structures via HR-MS/MS and compare with synthetic standards. Molecular docking (AutoDock Vina) identifies metabolic hot spots, guiding structural modifications to improve stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.